N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3S/c22-14-2-1-3-16(10-14)24-18(27)12-25-17-8-9-30-19(17)20(28)26(21(25)29)11-13-4-6-15(23)7-5-13/h1-10,17,19H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHJBPXEENUEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate starting materials under acidic or basic conditions. For instance, a reaction between a thiophene derivative and a pyrimidine precursor can be catalyzed by a strong acid like sulfuric acid or a base like sodium hydroxide.
Substitution Reactions: The introduction of the chlorophenyl and fluorophenyl groups is usually achieved through nucleophilic aromatic substitution reactions. These reactions can be facilitated by using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C22H18ClFN3O3S
- Molecular Weight : 458.9 g/mol
- CAS Number : 1252879-01-8
The structure features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of chlorine and fluorine substituents enhances its pharmacological profile by potentially increasing lipophilicity and bioactivity.
Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit notable anticancer properties. In vitro studies have demonstrated that N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis Induction | |
| A549 | 15.0 | Cell Cycle Arrest | |
| HeLa | 10.0 | Inhibition of Proliferation |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Efficacy
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit specific enzymes related to cancer metabolism. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells.
Table 3: Enzyme Inhibition Data
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Core Scaffold Variations
The thieno[3,2-d]pyrimidine core in the target compound is shared with several analogs, but substituent patterns critically differentiate their properties:
Key Observations :
- The target’s 2,4-dioxo configuration enhances hydrogen-bonding capacity compared to mono-oxo or sulfanyl analogs .
- Fluorine/chlorine positioning: The 4-fluorobenzyl group in the target may improve metabolic stability over non-fluorinated analogs (e.g., 3-(4-chlorophenyl) in ), as fluorine’s electronegativity reduces oxidative degradation .
Insights :
Physicochemical and Spectroscopic Properties
IR and NMR Data :
Molecular Weight and Solubility :
SAR Highlights :
- Halogenation: The 3-chlorophenyl and 4-fluorobenzyl groups in the target may enhance target binding (e.g., kinase ATP pockets) compared to non-halogenated analogs .
- Acetamide vs. Sulfonamide: The target’s acetamide linker (vs.
Biological Activity
N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, alongside relevant research findings.
Chemical Structure and Properties
The compound features a thienopyrimidine core with various substituents that influence its biological activity. The presence of the chlorophenyl and fluorophenyl groups is particularly noteworthy as these moieties can enhance pharmacological effects.
Antimicrobial Activity
Research has shown that compounds with thienopyrimidine structures exhibit notable antimicrobial properties. For instance:
- In Vitro Studies : A study evaluated various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria as well as mycobacterial strains. The results indicated that compounds with similar structural features demonstrated significant antibacterial activity. Specifically, derivatives with electron-withdrawing groups like chlorine and fluorine were found to enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4c | 8 | Escherichia coli |
| 4e | 16 | Staphylococcus aureus |
| 5g | 32 | Mycobacterium tuberculosis |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro assays on various cancer cell lines have indicated that this compound exhibits cytotoxic effects. For example, compounds structurally similar to the target compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7k | A549 | 0.25 |
| 7l | MDA-MB-231 | 0.29 |
| 5e | HCT-116 | 0.36 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance:
- Enzyme Inhibition : Similar thienopyrimidine derivatives have been shown to inhibit DNA synthesis and disrupt metabolic pathways in bacteria and cancer cells .
Case Studies
Recent studies have highlighted the potential of this compound in preclinical settings:
- Study on Multicellular Spheroids : A screening of a drug library identified compounds with similar structures that effectively reduced tumor size in multicellular spheroid models .
- Toxicity Assessment : Toxicity evaluations using hemolytic assays indicated that many derivatives are non-toxic at concentrations up to 200 µmol/L, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step approach is typically employed, starting with the condensation of substituted thieno[3,2-d]pyrimidine precursors with chloroacetamide derivatives. Key steps include:
- Cyclization : Utilize POCl₃ or similar agents for cyclization of pyrimidine intermediates under reflux conditions .
- Substitution : Introduce the 4-fluorobenzyl group via nucleophilic substitution, optimized by controlling temperature (60–80°C) and using polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions, with distinct peaks for the thienopyrimidine core (δ 6.5–8.5 ppm for aromatic protons) and acetamide NH (~10 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~493) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under acidic/basic conditions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinase activity) .
- Cellular Assays : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated using nonlinear regression .
- Target Engagement : Use thermal shift assays (TSA) to confirm binding to purified proteins, monitoring ∆Tₘ shifts .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determine space group (e.g., monoclinic P2₁/c) and unit cell parameters (a, b, c, β) to confirm bond angles/planarity of the thienopyrimidine core .
- Hydrogen Bonding Analysis : Identify key interactions (e.g., N–H···O=C between acetamide and pyrimidine-dione) to explain packing stability .
- Disorder Modeling : Refine crystallographic data with software like SHELXL to resolve positional disorder in flexible substituents .
Q. How does the substitution pattern on the thienopyrimidine core influence biological target interactions?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with variations in the 3-[(4-fluorophenyl)methyl] group and compare activity profiles .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., kinases), focusing on π-π stacking of the fluorophenyl group and hydrogen bonding with the acetamide .
- Free Energy Calculations : Use MM-GBSA to quantify binding affinities and validate SAR trends .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal proteome profiling (CTPP) for target engagement .
- Batch Variability Control : Standardize compound purity (≥98% by HPLC) and solvent (DMSO stock concentration ≤10 mM) to minimize off-target effects .
- Meta-Analysis : Compare datasets using tools like Prism, adjusting for variables such as cell line genetic drift or assay detection limits .
Q. What in silico methods predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~2.5), CYP450 inhibition, and blood-brain barrier permeability .
- Metabolite Identification : Simulate Phase I/II metabolism with Schrödinger’s Xenosite, focusing on hydrolysis of the acetamide or oxidation of the thiophene ring .
- Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitro groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
